![molecular formula C8H17ClFN B1484866 (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride CAS No. 2098061-81-3](/img/structure/B1484866.png)
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride
Overview
Description
2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride (2-CPFEMHCl), is an organic compound belonging to the class of fluoroalkyl amines. It is a colorless solid that is soluble in water and organic solvents. 2-CPFEMHCl is primarily used in scientific research as a tool to study the physiological and biochemical effects of fluoroalkyl amines.
Scientific Research Applications
Pharmaceutical Testing
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows for accurate calibration in analytical methods such as chromatography and mass spectrometry, ensuring the reliability of pharmacokinetic and toxicological studies.
Chemical Biology
In chemical biology, this compound can be a precursor for the synthesis of fluorescent probes . These probes are essential in studying biological processes, allowing researchers to track the behavior of molecules in real-time within cells, aiding in the understanding of cellular mechanisms and the discovery of new drugs.
properties
IUPAC Name |
2-cyclopentyl-2-fluoro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-10-6-8(9)7-4-2-3-5-7;/h7-8,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJFVNHAAQFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CCCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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